2-Bromo-3-chloro-5-nitropyridine

Vue d'ensemble

Description

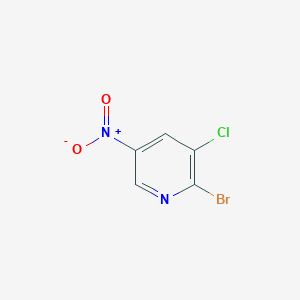

2-Bromo-3-chloro-5-nitropyridine is an organic compound with the molecular formula C5H2BrClN2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-chloro-5-nitropyridine typically involves the nitration of 2-bromo-3-chloropyridine. The process can be summarized as follows:

Purification: The reaction mixture is then poured into ice water, and the resulting precipitate is filtered, washed, and dried to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and efficient production .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-3-chloro-5-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, solvents such as dimethylformamide or ethanol, and bases like potassium carbonate.

Reduction Reactions: Hydrogen gas with palladium on carbon catalyst or metal hydrides like lithium aluminum hydride.

Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium phosphate.

Major Products Formed

Substitution Reactions: Amino or thiol-substituted pyridines.

Reduction Reactions: 2-Bromo-3-chloro-5-aminopyridine.

Coupling Reactions: Biaryl compounds with various substituents.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Bromo-3-chloro-5-nitropyridine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. It is particularly noted for its role in developing anti-cancer agents and antibiotics. The compound's unique structure allows for modifications that enhance the efficacy and specificity of drug candidates.

Case Study: Anticancer Properties

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, treatment with this compound resulted in increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors in MCF-7 breast cancer cells, indicating its potential as an anticancer agent.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 11.35 |

| HT-29 (Colon) | 9.24 |

| A549 (Lung) | 6.6 |

Agricultural Chemicals

Formulation of Agrochemicals

The compound is integral to formulating various agrochemicals, including pesticides and herbicides. Its effectiveness in enhancing crop protection and yield makes it valuable in agricultural research.

Case Study: Efficacy Against Pathogens

Recent investigations have shown that this compound exhibits antimicrobial properties against pathogens affecting crops. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest its potential use as a biopesticide to combat resistant strains of pathogens.

Material Science

Development of Advanced Materials

In material science, this compound is utilized to create advanced materials such as polymers and coatings. Its unique chemical properties allow for the development of materials with enhanced durability and functionality.

Analytical Chemistry

Reagent in Analytical Methods

This compound acts as a reagent in various analytical methods, aiding in the detection and quantification of other chemical substances in complex mixtures. Its role in analytical chemistry underscores its versatility and importance in research settings.

Research in Organic Synthesis

Building Block for Organic Compounds

As a versatile building block, this compound facilitates the exploration of new chemical reactions and the development of innovative compounds. Researchers leverage its structure to synthesize novel heterocyclic compounds, which are essential in medicinal chemistry.

Mécanisme D'action

The mechanism of action of 2-Bromo-3-chloro-5-nitropyridine depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example:

Substitution Reactions: The bromine and chlorine atoms can be replaced by nucleophiles, leading to the formation of new chemical bonds.

Reduction Reactions: The nitro group can be reduced to an amino group, altering the compound’s electronic properties and reactivity.

Comparaison Avec Des Composés Similaires

2-Bromo-3-chloro-5-nitropyridine can be compared with other halogenated nitropyridines, such as:

2-Bromo-5-chloro-3-nitropyridine: Similar structure but different substitution pattern.

2-Chloro-3-nitropyridine: Lacks the bromine atom, leading to different reactivity and applications.

3-Bromo-2-nitropyridine: Different position of the nitro group, affecting its chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and makes it a valuable intermediate in various chemical syntheses.

Activité Biologique

2-Bromo-3-chloro-5-nitropyridine (CHBrClNO, CAS Number: 22353-41-9) is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes bromine, chlorine, and nitro functional groups that may contribute to its pharmacological properties.

The molecular weight of this compound is 237.44 g/mol. It is typically available in a solid state with a purity of approximately 95% . The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHBrClNO |

| Molecular Weight | 237.44 g/mol |

| CAS Number | 22353-41-9 |

| Purity | 95% |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The following sections summarize key findings from recent studies.

Antimicrobial Activity

A study evaluating the antimicrobial properties of halogenated pyridines, including this compound, demonstrated significant inhibitory effects against several bacterial strains. The compound was found to exhibit minimum inhibitory concentrations (MICs) in the range of 10–25 µg/mL against Gram-positive and Gram-negative bacteria .

Anticancer Activity

In vitro assays have shown that this compound possesses cytotoxic effects against various cancer cell lines. Notably, it was tested against MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) cell lines. The compound exhibited IC values ranging from 8 to 15 µM, indicating moderate potency compared to established chemotherapeutics .

Table: Anticancer Activity of this compound

The mechanism underlying the anticancer activity of this compound involves induction of apoptosis and cell cycle arrest at the G1 phase. Western blot analyses revealed upregulation of pro-apoptotic proteins such as BAX and downregulation of anti-apoptotic proteins like BCL-2, suggesting a pathway through which the compound exerts its effects on tumor cells .

Case Studies

-

Case Study on Anticancer Efficacy :

In a mouse model of Ehrlich ascites carcinoma, administration of this compound resulted in a significant reduction in tumor volume and prolonged survival compared to control groups. Histopathological examinations confirmed reduced tumor cell proliferation and increased apoptosis within treated tumors . -

Antimicrobial Efficacy Evaluation :

A comparative study assessed the antimicrobial efficacy of various halogenated pyridines, including our compound, against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that this compound had superior activity compared to non-halogenated analogs, reinforcing the role of halogenation in enhancing biological activity .

Propriétés

IUPAC Name |

2-bromo-3-chloro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDVNBTTZUJOHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562007 | |

| Record name | 2-Bromo-3-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22353-41-9 | |

| Record name | 2-Bromo-3-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.